REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH2:9])=[C:4](I)[CH:3]=1.[Cu][C:12]#[N:13]>CC(N(C)C)=O>[NH2:9][C:5]1[CH:6]=[C:7]([F:8])[C:2]([Cl:1])=[CH:3][C:4]=1[C:12]#[N:13]
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1F)N)I
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Name
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copper (I) cyanide
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Quantity
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1.65 g
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Type
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reactant
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Smiles
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[Cu]C#N
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Name
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|
Quantity
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45 mL
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Type
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solvent
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Smiles
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CC(=O)N(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Most of the DMA was removed under reduced pressure
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Type
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ADDITION
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Details
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the remaining residue was diluted with EtOAc and dichloromethane
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Type
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FILTRATION
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Details
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The slurry was filtered
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Type
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WASH
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Details
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the filter cake was washed with dichloromethane and EtOAc
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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CUSTOM
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Details
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the remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 98:2-85:15)
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Name
|
|
Type
|
product
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Smiles
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NC1=C(C#N)C=C(C(=C1)F)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1232 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |